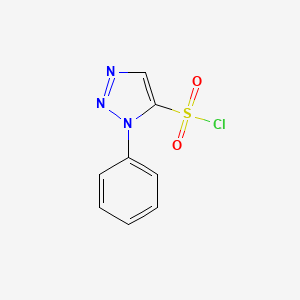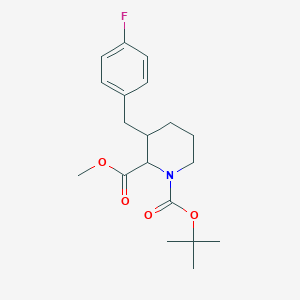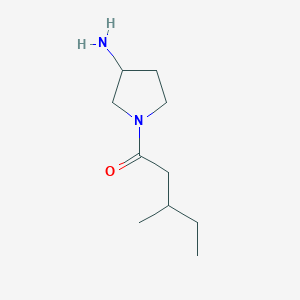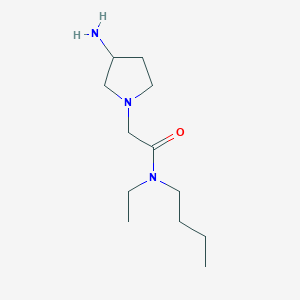
1-苯基-1H-1,2,3-三唑-5-磺酰氯
描述
1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClN3O2S . It is a type of triazole, a class of five-membered heterocyclic compounds that contain three nitrogen atoms . Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, which allows for the construction of diverse novel bioactive molecules .
Molecular Structure Analysis
The molecular structure of 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is characterized by a five-membered triazole ring attached to a phenyl group and a sulfonyl chloride group . The triazole ring can accommodate a wide range of substituents, allowing for the construction of diverse bioactive molecules .科学研究应用
抗菌应用
1-苯基-1H-1,2,3-三唑-5-磺酰氯:及其衍生物因其有效的抗菌特性而备受关注。它们被用于开发针对细菌和真菌耐药菌株的新型抗菌剂。尤其是磺酰氯基团增强了该化合物与微生物酶结合的能力,干扰其功能并导致病原体死亡 .
抗癌研究
在肿瘤学领域,该化合物已被证明是合成新型抗癌剂的良好支架。其干扰癌细胞增殖的能力使其成为设计针对各种癌症类型(包括肾癌、中枢神经系统癌、结肠癌和乳腺癌)药物的宝贵资产 .
抗病毒活性
三唑环体系,特别是与苯基磺酰基部分结合时,表现出显著的抗病毒活性。研究人员正在探索其在创建病毒感染治疗中的应用,有可能通过靶向病毒基因组内的特定蛋白质来抑制病毒复制 .
抗结核特性
结核病仍然是全球性的健康挑战,1-苯基-1H-1,2,3-三唑-5-磺酰氯衍生物因其抗结核活性而正在接受研究。这些化合物可以被设计为靶向分枝杆菌细胞壁,从而开发出新的结核病治疗方案 .
有机催化
该化合物还用于有机催化,用作各种有机反应的催化剂。其独特的结构可以加速化学反应,这在合成复杂的复杂有机分子中至关重要 .
农药开发
在农业中,1-苯基-1H-1,2,3-三唑-5-磺酰氯的衍生物被用于创建新型农药。这些化合物可以作为除草剂、杀虫剂或杀菌剂,有助于保护农作物并确保粮食安全 .
材料科学
该化合物的结构多功能性使其成为开发新材料的候选者。将其加入聚合物和其他材料中可以增强热稳定性、机械强度和化学耐受性等特性 .
神经药理学
最后,该化合物的衍生物正在接受研究,以确定其潜在的神经药理学应用。它们可以作为开发神经系统疾病药物的先导化合物,因为它们能够调节神经递质系统 .
安全和危害
作用机制
Target of Action
The primary target of 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining acid-base balance in the body, facilitating carbon dioxide transport, and aiding various biosynthetic processes.
Mode of Action
1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride interacts with its target by binding directly to the active site residues of the carbonic anhydrase-II enzyme . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to this binding .
Biochemical Pathways
The interaction of 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride with the carbonic anhydrase-II enzyme affects the enzyme’s activity, thereby influencing the biochemical pathways associated with acid-base balance and carbon dioxide transport
Result of Action
The binding of 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride to the carbonic anhydrase-II enzyme results in the inhibition of the enzyme . This inhibition can alter the enzyme’s normal function, leading to changes at the molecular and cellular levels.
生化分析
Biochemical Properties
1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. This compound can interact with enzymes, proteins, and other biomolecules through its reactive sulfonyl chloride group. For instance, it can form covalent bonds with amino acid residues in proteins, leading to the modification of their structure and function. This interaction is crucial in studying enzyme mechanisms and protein functions. Additionally, 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Cellular Effects
The effects of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of specific kinases, leading to changes in phosphorylation patterns and downstream signaling events . Furthermore, 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride can affect gene expression by modifying transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell . These changes can have significant implications for cellular metabolism, as they can lead to shifts in metabolic flux and the production of key metabolites.
Molecular Mechanism
At the molecular level, 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine residues . This covalent modification can lead to changes in protein conformation and activity. Additionally, 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access and catalytic activity . This inhibition can be reversible or irreversible, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH . The stability of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is crucial for its long-term use in biochemical studies. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are essential for understanding the full scope of its biochemical impact.
Dosage Effects in Animal Models
The effects of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride can vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor or protein modifier . At higher doses, it can induce toxic effects, including cellular damage and apoptosis . These adverse effects are likely due to the extensive covalent modification of cellular proteins and disruption of critical cellular processes. Understanding the dosage effects of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . This compound can inhibit specific metabolic enzymes, leading to changes in metabolic flux and the levels of key metabolites . For example, it can inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic balance . Additionally, 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride can interact with cofactors, such as NADH or ATP, further influencing metabolic pathways and cellular energy status .
Transport and Distribution
The transport and distribution of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride within cells and tissues are critical for its biochemical effects . This compound can be transported into cells via specific transporters or passive diffusion . Once inside the cell, it can interact with various binding proteins, which can influence its localization and accumulation . The distribution of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to extracellular matrix components . Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical studies.
Subcellular Localization
The subcellular localization of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is a key factor in its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect metabolic enzymes and energy production . The subcellular localization of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is crucial for its specific biochemical effects and overall impact on cellular function.
属性
IUPAC Name |
3-phenyltriazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-6-10-11-12(8)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIFRJNANZCJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1600335-61-2 | |
| Record name | 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1475152.png)

![5-[2-(2-Methoxyphenyl)-2-oxoethyl]-3-methyl-2-cyclohexen-1-one](/img/structure/B1475155.png)

![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1475159.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1475160.png)



![3-[5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B1475170.png)
![5-(4-Bromophenyl)-3-(tert-butyl)-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-6,7-dihydropyrazolo[4,3-e][1,4]diazepin-8(1H)-one](/img/structure/B1475171.png)
![Ethyl 2-{1-[5-(ethoxycarbonyl)-3-methyl-1H-indol-2-yl]propyl}-3-methyl-1H-indole-5-carboxylate](/img/structure/B1475173.png)
![7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B1475174.png)
